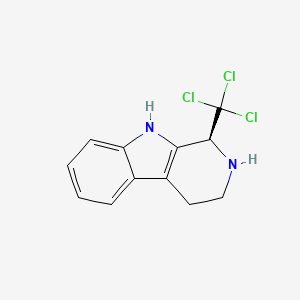
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of tetrahydro-β-carbolines, which are characterized by a tricyclic structure consisting of an indole ring fused to a piperidine ring. The presence of a trichloromethyl group at the 1-position adds to its distinctiveness and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-β-carboline core
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the production process.
化学反应分析
Types of Reactions
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboline derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbolines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
科学研究应用
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Methyl-1,2,3,4-Tetrahydro-β-carboline: Lacks the trichloromethyl group, resulting in different reactivity and biological activity.
1-Benzyl-1,2,3,4-Tetrahydro-β-carboline: Contains a benzyl group instead of a trichloromethyl group, leading to distinct chemical properties.
Uniqueness
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline is unique due to the presence of the trichloromethyl group, which imparts specific reactivity and potential biological activities not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C12H11Cl3N2 |
|---|---|
分子量 |
289.6 g/mol |
IUPAC 名称 |
(1S)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/t11-/m0/s1 |
InChI 键 |
DPPAKKMPHBZNQA-NSHDSACASA-N |
手性 SMILES |
C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
规范 SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















